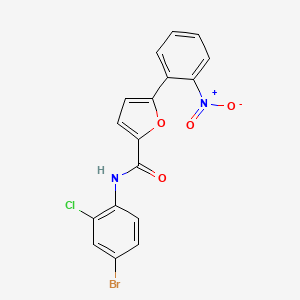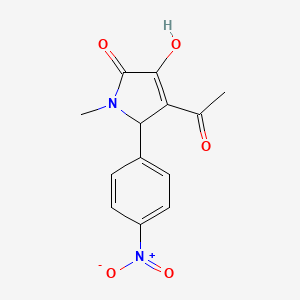
N-(4-bromo-2-chlorophenyl)-5-(2-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-5-(2-nitrophenyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BCF and has been synthesized through different methods.
Wirkmechanismus
The mechanism of action of BCF is not fully understood. However, it has been suggested that BCF exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. BCF has also been found to inhibit the activity of nitric oxide synthase (NOS), which is involved in the production of nitric oxide.
Biochemical and Physiological Effects:
BCF has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties in animal models. It has also been found to inhibit the growth of cancer cells in vitro. BCF has been shown to reduce the production of prostaglandins and nitric oxide, which are involved in the inflammatory response. BCF has also been found to reduce the expression of COX-2 and NOS in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BCF in lab experiments include its relatively low cost, ease of synthesis, and potential applications in various fields. However, the limitations of using BCF in lab experiments include its low solubility in water, which can make it difficult to prepare solutions of the compound. BCF can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of BCF in various fields suggest several future directions for research. In medicinal chemistry, further studies are needed to determine the efficacy and safety of BCF as an anticancer agent. In materials science, the use of BCF as a building block for the synthesis of novel materials with unique properties can be explored further. In environmental science, the development of BCF-based sensors for the detection of heavy metal ions can be investigated. Overall, the potential applications of BCF in various fields suggest that it is a promising compound for further research.
Synthesemethoden
BCF can be synthesized through different methods, including the reaction of 4-bromo-2-chloroaniline and 2-nitrobenzaldehyde in the presence of furfurylamine and p-toluenesulfonic acid. Another method involves the reaction of 2-nitrobenzaldehyde and 4-bromo-2-chloroaniline in the presence of furfurylamine and acetic acid. The yield of BCF obtained through these methods varies, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
BCF has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, BCF has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anticancer agent. In materials science, BCF has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, BCF has been studied for its potential use as a sensor for the detection of heavy metal ions.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O4/c18-10-5-6-13(12(19)9-10)20-17(22)16-8-7-15(25-16)11-3-1-2-4-14(11)21(23)24/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVMQCMSQXTGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5124833.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5124840.png)
![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)

![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)


![2,4-dichloro-6-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5124889.png)

![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)